Product packaging for Acid Violet 12 free acid(Cat. No.:CAS No. 761337-02-4)

Acid Violet 12 free acid

Cat. No.: B12809708
CAS No.: 761337-02-4
M. Wt: 495.5 g/mol
InChI Key: GWWYFEYLWLUZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid Violet 12 free acid (CAS 761337-02-4, UNII CAK24J797I) is a violet-colored, single azo-class synthetic dye with the molecular formula C19H17N3O9S2 . As the free acid form of the C.I. Acid Violet 12 sodium salt, it is designed for applications where the sodium ion is not desired. This compound is characterized by its solubility in water, yielding a ruby red color, and its solubility in ethanol . In research and development, Acid Violet 12 is primarily valued for its application in the staining and coloration of industrial materials. It is used in the dyeing of textiles and paper, and is also investigated for its properties in thermoplastic and thermoset polymer applications . Its light fastness and washing fastness properties make it a subject of interest for developing durable colored materials . The compound is for research use only (RUO) and is strictly not intended for personal, cosmetic, or therapeutic use. Researchers should consult the relevant Safety Data Sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O9S2 B12809708 Acid Violet 12 free acid CAS No. 761337-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

761337-02-4

Molecular Formula

C19H17N3O9S2

Molecular Weight

495.5 g/mol

IUPAC Name

5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H17N3O9S2/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30)

InChI Key

GWWYFEYLWLUZFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O

Origin of Product

United States

Synthesis and Derivatization Strategies for Acid Violet 12 Free Acid

Established Synthetic Pathways for Acid Violet 12 Free Acid

The industrial production of this compound is a classic example of azo dye chemistry, relying on a well-established two-stage reaction sequence involving diazotization followed by an azo coupling reaction.

Azo dye synthesis is fundamentally a two-step process. unb.ca The first stage is diazotization , where a primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself unstable and usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.com The reaction is performed at low temperatures, generally between 0–5°C, because diazonium salts are highly unstable and can decompose easily at higher temperatures. chemistrystudent.comnih.gov

The second stage is the azo coupling reaction. The highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. wikipedia.org This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which acts as a chromophore and is responsible for the dye's color. chemistrystudent.com The position of the coupling on the aromatic ring of the coupling agent is influenced by reaction conditions, such as pH. wikipedia.org

The synthesis of this compound specifically involves the diazotization of o-anisidine (B45086) (2-methoxyaniline). The resulting diazonium salt is then coupled with a specific naphthalene (B1677914) derivative. The IUPAC name for the final compound, 5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid, reveals the identity of this coupling component as 5-acetamido-4-hydroxy-naphthalene-2,7-disulfonic acid, also known as N-acetyl-H-acid. nih.gov The reaction couples the diazonium group from o-anisidine to the position ortho to the hydroxyl group on the N-acetyl-H-acid molecule, yielding the Acid Violet 12 structure.

Advanced Synthetic Methodologies for Related Acid Violet Compounds

While the synthesis of Acid Violet 12 follows a traditional path, the production of other violet dyes can involve more complex, multi-step processes and novel heterocyclic precursors.

Modern dye synthesis increasingly explores the use of heterocyclic systems to create novel chromophores with unique properties. Azo dyes incorporating coumarin (B35378) and thiazole (B1198619) moieties are an area of active research. nih.govrsc.org The synthesis of these dyes also follows the general principle of diazotization and coupling. For instance, a 2-amino-thiazole derivative can be diazotized and subsequently coupled with a coumarin-based molecule, such as 4-hydroxycoumarin. uomphysics.netresearchgate.net Researchers have successfully synthesized various coumarinyl-thiazole azo dyes through multi-step procedures that first construct a 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one intermediate, which is then diazotized and coupled with different phenols or anilines to yield a range of colored compounds. journalijar.com These heterocyclic systems can produce dyes with good thermal stability and specific photophysical properties. nih.gov

Green Chemistry Principles in Acid Violet Dye Synthesis

Traditional azo dye synthesis often involves harsh reagents and generates significant chemical waste. In response, green chemistry principles are being increasingly applied to make the process more environmentally benign.

Key strategies in green azo dye synthesis include:

Use of Biodegradable Reagents: Research has demonstrated the use of alginic acid, a biodegradable polysaccharide from brown algae, as a substitute for strong mineral acids like HCl and H₂SO₄ in the diazotization step. This approach maintains reaction efficiency while using a non-toxic, recyclable acid. digitellinc.com

Solvent-Free Reactions: Grinding techniques, a form of mechanochemistry, allow for the synthesis of azo dyes under solvent-free conditions at room temperature. rsc.orglongdom.org This method can overcome issues like the instability of diazonium salts in solution and simplifies product isolation. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica-supported boron trifluoride (nano BF₃·SiO₂), facilitates diazotization and coupling reactions. rsc.orgtandfonline.com These catalysts are often reusable, reduce the need for corrosive liquid acids, and can stabilize the diazonium salt intermediates. rsc.orgtandfonline.com

One-Pot Synthesis: To improve efficiency and reduce waste, one-pot methods have been developed. For example, adding granular polytetrafluoroethylene (PTFE) to an aqueous mixture of the reactants allows for both diazotization and coupling to occur in a single vessel, with the potential to recycle the wastewater. rsc.org

These green methodologies, while demonstrated for various azo dyes, offer a clear framework for developing more sustainable synthetic routes for Acid Violet 12 and related compounds.

Exploration of Environmentally Benign Synthetic Routes

Traditional synthesis methods for azo dyes often involve stoichiometric reagents and environmentally challenging catalysts. researchgate.net However, a growing focus on green chemistry has spurred research into more ecologically sound production pathways. These methods aim to reduce waste, minimize energy consumption, and avoid the use of toxic solvents. longdom.orgrsc.org

One promising green approach is the use of solvent-free, solid-state grinding at room temperature. researchgate.net This technique can be applied to the synthesis of azo dyes by grinding amino compound acidic salts with phenoxide salts in the presence of sodium nitrite. longdom.org This method represents a significant improvement over conventional processes by simplifying conditions, achieving excellent conversions, and being a low-cost, safer practice. researchgate.netlongdom.org The environmental friendliness of this approach is a key advantage. researchgate.net

Another avenue for environmentally benign synthesis is the bioproduction of precursor chemicals. mdpi.com Aminobenzoic acid and its derivatives, which are foundational chemicals for many dyes, can be synthesized from simple carbon sources like glucose using microorganisms. mdpi.com This biosynthetic approach, based on the shikimate pathway, avoids the use of non-renewable, petroleum-derived substances and the associated environmental pollution. mdpi.com

Furthermore, process optimization can significantly reduce the environmental footprint of dye manufacturing. A patented method for producing an environment-friendly acid dye highlights several key improvements: adjusting technological parameters and ingredient proportions, optimizing the pH of each reaction step, and reducing the consumption of auxiliary materials. google.com Crucially, this process abandons traditional salting-out, filtration, drying, and pulverizing steps in favor of direct spray-drying. This modification simplifies the technical process, reduces equipment investment, improves production efficiency, and, most importantly, generates no waste residue or processing wastewater, making it a pollution-free production process. google.com

Table 1: Comparison of Traditional vs. Environmentally Benign Azo Dye Synthesis

Feature Traditional Synthesis Environmentally Benign Synthesis
Reaction Conditions Often requires high temperatures and pressures. Can be performed at room temperature under solvent-free conditions. researchgate.netlongdom.org
Solvents Utilizes high-boiling organic solvents that are difficult to handle and separate. Can be solvent-free (grinding) or use water as a solvent. longdom.orgrsc.org
Catalysts May use environmentally unfriendly catalysts. researchgate.net Can utilize self-catalyzed reactions or biocatalysts. longdom.orgmdpi.com
Raw Materials Often petroleum-based precursors. mdpi.com Can use renewable feedstocks like glucose. mdpi.com
Waste Generation Produces significant process wastewater and solid waste slag. google.com Aims for zero waste and wastewater through process optimization like spray-drying. google.com

| Process Complexity | Involves multiple steps including salting-out, filtration, and drying. google.com | Simplified process, potentially reducing multiple steps to one. longdom.orggoogle.com |

Catalyst Applications in Acid Dye Production (e.g., Magnesium Oxide)

Catalysts play a critical role in modern chemical manufacturing, and the production of acid dyes is no exception. Metal oxides, in particular, are valued for their high catalytic potential, low cost, and high surface area. trjfas.org Among these, Magnesium Oxide (MgO) has emerged as an efficient and attractive catalyst due to its unique properties. researchgate.net

Magnesium Oxide is a semiconductor with distinctive chemical, mechanical, and optical characteristics. researchgate.net Its catalytic efficacy is often attributed to its high surface reactivity, destructive adsorption properties, and the presence of active basic sites on its surface. trjfas.org These features make it a non-toxic and inexpensive option for various applications, including enhancing the degradation of organic pollutants and acting as a catalyst in dye synthesis. trjfas.orgresearchgate.net

In the context of dye production, MgO nanoparticles can be used in several ways. One study reports the use of MgO as a catalyst in an esterification reaction, a common step in modifying dyes. The reaction is carried out under normal pressure at moderate temperatures (40–60°C). Additionally, MgO nanoparticles can be incorporated into the dyeing process itself to create multifunctional fabrics. ekb.eg In a one-bath method, MgO nanoparticles are added directly to the dyeing bath, where they can improve the dyeability of fabrics like wool and nylon. ekb.eg

The use of MgO as a heterogeneous catalyst has been shown to have a significant effect on removing pollutants, which underscores its high reactivity. trjfas.org This reactivity is beneficial for synthesis, where it can facilitate reactions and improve yields. For instance, in catalytic ozonation processes, increasing pH enhances the generation of highly oxidative hydroxyl radicals (°OH), which boosts degradation efficiency; MgO's basic nature can contribute to creating these favorable alkaline conditions. trjfas.org

Table 2: Properties and Applications of Magnesium Oxide (MgO) as a Catalyst in Dye-Related Processes

Property/Application Description Source(s)
Key Catalytic Features High surface reactivity, presence of active basic sites, destructive adsorption properties. trjfas.org
Physical/Chemical Nature Semiconductor with a wide energy band gap, stable, inexpensive, and non-toxic. researchgate.net
Synthesis Application Used as a catalyst in esterification reactions to enhance dye solubility and fixation.
Process Enhancement Can be used in a one-bath dyeing process to improve the dyeability of fabrics. ekb.eg
Reaction Mechanism The presence of active bases at the surface increases process efficiency. In ozonation, it can help create alkaline conditions that promote the formation of powerful hydroxyl radicals. trjfas.org

| Reusability | MgO nanoparticles have demonstrated significant photocatalytic performance even after multiple cycles and can be easily recovered. | researchgate.net |

Structural Modifications for Enhanced Functional Properties and Spectroscopic Characteristics

The functional properties and color of an acid dye are intrinsically linked to its molecular structure. By making targeted chemical modifications, it is possible to enhance characteristics such as solubility, color fastness, and lightfastness, and to tune the dye's spectroscopic profile for specific applications. researchgate.netbio-conferences.org Acid Violet 12, as a single azo dye, possesses a structure that is amenable to such modifications. worlddyevariety.com

The core of an azo dye's color lies in the azo (-N=N-) linkage and the associated aromatic systems, which form the chromophore. The introduction of different substituent groups onto the aromatic rings can significantly alter the electronic properties of the molecule, thereby changing its absorption and emission spectra. researchgate.netnih.gov For example, the nature of the solvent can have a considerable effect on the UV-visible absorption properties of some azo dyes, indicating a large difference in the dipole moment between the ground and excited states. This phenomenon, known as solvatochromism, is influenced by the dye's structure. researchgate.net

Research on azo derivatives of 2-hydroxynaphthalene demonstrates how substituent changes impact spectroscopic properties. The electronic absorption spectra of these compounds typically show two bands: a shorter wavelength band in the UV region (247–326 nm) from the π–π* transition of the aromatic system, and a longer wavelength band in the visible region responsible for the color. nih.gov Modifying the dye structure, for instance by forming difluoroborane (B8323493) complexes, can lead to significant shifts in these absorption bands. nih.gov

Similarly, studies on novel quinolone-based acid azo dyes show that substitutions on the ortho position relative to the azo linkage play an important role in enhancing light and wash fastness properties. researchgate.net The introduction of different functional groups and heterocyclic moieties can shift the maximum absorption wavelength (λmax) and influence the dye's color and performance on fabrics. researchgate.net These structural changes affect the intramolecular charge transfer (ICT) processes that are fundamental to the dye's photophysical behavior. researchgate.net

Table 3: Effect of Structural and Solvent Changes on Spectroscopic Properties of Azo Dyes

Compound Solvent Max Absorption (λmax) Source
1-Phenylazonaphthalen-2-ole Cyclohexane 419 nm nih.gov
1-Phenylazonaphthalen-2-ole Dichloromethane 430 nm nih.gov
1-Phenylazonaphthalen-2-ole Acetonitrile 425 nm nih.gov
1-(4-Ethoxy)phenylazonaphthalen-2-ol Cyclohexane 432 nm nih.gov
1-(4-Ethoxy)phenylazonaphthalen-2-ol Dichloromethane 442 nm nih.gov
1-(4-Ethoxy)phenylazonaphthalen-2-ol Acetonitrile 438 nm nih.gov
Quinolone-based Azo Dye (5a) Tetrahydrofuran (THF) 434 nm researchgate.net

Environmental Fate and Degradation Mechanisms of Acid Violet 12 Free Acid

Photodegradation Pathways of Acid Violet 12 Free Acid

The environmental persistence of azo dyes such as this compound is a significant concern, prompting research into various degradation methods. Photodegradation, which utilizes light to break down these complex molecules, has emerged as a promising approach. This process can be initiated directly by ultraviolet (UV) light or enhanced through the use of photocatalysts.

Ultraviolet (UV) Induced Decomposition

The decomposition of azo dyes upon exposure to UV light is a well-documented phenomenon. The energy from UV radiation can directly cleave the chromophoric azo bond (–N=N–), which is primarily responsible for the dye's color. This initial step leads to the formation of simpler, often colorless, aromatic intermediates. Further irradiation can then promote the breakdown of these intermediates into smaller organic molecules and eventually, under ideal conditions, to complete mineralization into carbon dioxide, water, and inorganic ions. The efficiency of direct UV photolysis can be influenced by factors such as the initial dye concentration, pH of the solution, and the intensity of the UV source. While effective to an extent, direct UV decomposition is often a slow process and may not lead to complete mineralization of the dye.

Photocatalytic Degradation Processes

To enhance the efficiency of photodegradation, photocatalysts are widely employed. These are typically semiconductor materials that, when irradiated with light of sufficient energy, generate highly reactive oxygen species (ROS) that can degrade organic pollutants. This advanced oxidation process is generally more effective and can lead to a more complete breakdown of dye molecules compared to direct photolysis.

A variety of semiconductor metal oxides have been investigated for the photocatalytic degradation of violet dyes. These materials possess a suitable band gap that allows for the generation of electron-hole pairs upon UV or visible light irradiation. The generated holes are powerful oxidizing agents, while the electrons can react with dissolved oxygen to produce superoxide (B77818) radicals, both of which contribute to the degradation of the dye molecules.

Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied photocatalysts due to its high stability, non-toxicity, and cost-effectiveness. Studies on dyes similar to Acid Violet 12 have shown that nano-TiO₂ can achieve over 99% decolorization under UV irradiation. longdom.org The efficiency of TiO₂ can be influenced by its crystalline phase (anatase being generally more active than rutile) and particle size. longdom.orglongdom.org

Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide band gap similar to TiO₂. It has been shown to be highly efficient in degrading various violet dyes. For instance, ZnO nanoparticles have demonstrated superior photocatalytic activity compared to other catalysts in some studies, achieving up to 93.8% removal of acid violet. The morphology of ZnO, such as nanonails or nanorods, can also influence its photocatalytic efficiency. aimspress.comrasayanjournal.co.in

Nickel Oxide (NiO): NiO nanoparticles have also been utilized as photocatalysts for dye degradation. While sometimes less efficient than ZnO or TiO₂ on their own, they can be part of composite materials to enhance photocatalytic activity. researchgate.net Studies on crystal violet have shown that NiO nanoparticles can achieve maximum degradation under optimized conditions. rsc.orgresearchgate.net

Tin Oxide (SnO₂): SnO₂ is a stable semiconductor photocatalyst. Its performance can be enhanced by forming nanocomposites with other metal oxides like ZnO. For example, a SnO₂/ZnO nanocomposite showed a 90% degradation efficiency for crystal violet, which was significantly higher than that of pure SnO₂ (47%) or ZnO (65%). researchgate.net Doping SnO₂ with other elements, such as magnesium, has also been shown to improve its photocatalytic activity. journalijecc.com

Cadmium Sulfide-Tin Oxide (CdS-SnO₂): Composite photocatalysts like CdS-TiO₂ have been investigated to improve light absorption in the visible range. The combination of these materials can enhance charge separation and reduce electron-hole recombination, leading to improved photocatalytic efficiency for degrading dyes like Acid Blue. nih.gov

Table 1: Degradation Efficiency of Various Semiconductor Photocatalysts for Violet Dyes

PhotocatalystTarget DyeDegradation Efficiency (%)Irradiation Time (min)Reference
ZnO/NiO NanocompositesAcid Violet93.8Not Specified
Nano-TiO₂Crystal Violet>99.545 longdom.org
SnO₂/ZnO NanocompositeCrystal Violet90Not Specified researchgate.net
ZnO NanoparticlesAcid Violet86.1Not Specified
NiO NanoparticlesAcid Violet81.5Not Specified

A significant advancement in photocatalysis is the development of magnetic nanocomposites. These materials combine a photocatalytically active semiconductor with a magnetic component, allowing for easy separation and recovery of the catalyst from the treated water using an external magnetic field. This reusability is a major advantage for practical applications.

One such example is the CoFe₂O₄-ZnS nanocomposite, which has been successfully used for the degradation of acid violet under UV light. The combination of cobalt ferrite (B1171679) (CoFe₂O₄) as the magnetic core and zinc sulfide (B99878) (ZnS) as the photocatalytic shell creates a highly efficient and recoverable catalyst. Studies have shown that acid violet can be significantly degraded within 60 to 120 minutes using this nanocomposite. Another example is the use of indium-doped ZnS-NiFe₂O₄, which has shown effective mineralization of Acid Violet 7 under visible light, with the magnetic NiFe₂O₄ component facilitating catalyst recovery. researchgate.net

Table 2: Degradation of Acid Violet using Magnetic Nanocomposite Photocatalysts

PhotocatalystTarget DyeIrradiation Time for Degradation (min)Key FeatureReference
CoFe₂O₄-ZnS-AgAcid Violet60Magnetic recovery
Indium-doped ZnS-NiFe₂O₄Acid Violet 760 (for complete mineralization)Visible light active and magnetic recovery researchgate.net

The efficiency of the photocatalytic degradation of Acid Violet 12 is highly dependent on several operational parameters. Optimizing these parameters is crucial for achieving maximum degradation in the shortest possible time.

pH: The pH of the solution is a key factor as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For anionic dyes like Acid Violet 12, an acidic pH is often favorable as it leads to a positively charged catalyst surface, promoting the adsorption of the negatively charged dye molecules. However, the optimal pH can vary depending on the specific dye and catalyst system. For example, studies on Acid Violet 90 showed an optimal pH of 3.0 for degradation using a photo-Fenton system. tsijournals.com Conversely, the degradation of Reactive Violet 5 was found to be optimal at a pH of 10. mdpi.com

Irradiation Time: The duration of light exposure directly influences the extent of degradation. Generally, the degradation rate increases with longer irradiation times as more photons are available to activate the photocatalyst and generate reactive oxygen species. Studies on various acid violet dyes have shown that significant degradation can be achieved within a few hours of irradiation under optimized conditions. researchgate.net

Table 3: Optimal Parameters for the Photocatalytic Degradation of Various Violet Dyes

ParameterDyeOptimal Value/ConditionReference
Catalyst Dosage (ZnO)Acid Violet 490.9 g researchgate.net
pHAcid Violet 903.0 tsijournals.com
pHReactive Violet 510 mdpi.com
Irradiation TimeAcid Violet 4990 min (for 96% degradation) researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of recalcitrant organic pollutants, including Acid Violet 12.

Peroxide-based AOPs, utilizing compounds like hydrogen peroxide (H₂O₂) and peracetic acid (PAA), are effective for dye degradation. These processes are often enhanced by activators such as ultraviolet (UV) light or transition metal ions.

Hydrogen peroxide is a common oxidant in AOPs due to its ability to generate hydroxyl radicals when activated. nih.gov For instance, the UV/H₂O₂ process involves the photolytic cleavage of H₂O₂ to produce •OH, which then attacks the dye molecule. Similarly, peracetic acid, an equilibrium mixture of PAA, H₂O₂, acetic acid, and water, serves as a potent oxidizing agent. psecommunity.orgoulu.fi The degradation of a related dye, C.I. Acid Violet 1, was studied using H₂O₂ and PAA, with Fe²⁺ ions and simulated sunlight as activators. psecommunity.org The oxidation in these systems was found to follow pseudo-first-order kinetics. The efficiency of decolorization in systems containing Fe²⁺ exceeded 99% within 10 to 60 minutes. psecommunity.org Complete mineralization was slower, but systems such as H₂O₂/Fe²⁺ and PAA/Fe²⁺ achieved over 98% mineralization after 120 minutes. psecommunity.org The primary mechanism is believed to be hydroxyl radical attack, which breaks down the complex dye structure into simpler, less toxic compounds. nih.govpsecommunity.org

Table 1: Comparative Efficacy of Peroxide-Based AOPs for Acid Violet 1 Degradation Data synthesized from studies on related azo dyes.

System Activator Decolorization Efficiency Mineralization (120 min) Reaction Time for >99% Decolorization
H₂O₂ Fe²⁺ >99% >98% 10-60 min
Peracetic Acid (PAA) Fe²⁺ >99% >98% 10-60 min
Peracetic Acid (PAA) Fe²⁺ + Sunlight >99% >98% 10-60 min

The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst (Fe²⁺) to generate hydroxyl radicals. researchgate.net This classic AOP is highly effective for treating wastewater containing organic pollutants. The photo-Fenton process enhances the degradation rate by incorporating UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. enviolet.comtsijournals.com

Studies on analogous dyes like Acid Violet 7, Acid Violet 90, and Acid Violet 109 have demonstrated the high efficacy of these systems. tsijournals.comresearchgate.netmjcce.org.mk The degradation of Acid Violet 90 by the photo-Fenton reagent was found to be dependent on the initial concentrations of the dye, ferrous sulfate (B86663) (FeSO₄), H₂O₂, and the pH of the solution. tsijournals.com Optimal conditions were established at a pH of 3.0, which is typical for Fenton reactions to prevent the precipitation of iron hydroxides. tsijournals.com The degradation kinetics consistently follow a first-order model. tsijournals.com The photo-Fenton process generally shows a significantly higher degradation rate compared to the conventional Fenton process due to the additional radical generation pathways and catalyst recycling. enviolet.com In the electro-Fenton treatment of Acid Violet 7, rapid decolorization and complete transformation of the organic compounds to carbon dioxide were observed, with intermediate products identified as carboxylic acids like oxalic, oxamic, citric, and maleic acid. researchgate.net

Table 2: Optimal Conditions for Photo-Fenton Degradation of Acid Violet 90 Source: Based on research findings on the photodegradation of Acid Violet 90. tsijournals.com

Parameter Optimal Value
[Dye] 12.50 x 10⁻⁵ M
[FeSO₄] 3.33 x 10⁻⁵ M
H₂O₂ Volume 1.0 mL
pH 3.0

Electrochemical oxidation is a clean and versatile technology for pollutant degradation. nih.gov It can involve direct oxidation, where pollutants are destroyed at the anode surface, or indirect oxidation, where electrogenerated mediators like active chlorine or hydroxyl radicals attack the pollutants in the bulk solution. semanticscholar.org

The in-situ electrocatalytic oxidation of Acid Violet 12 has been successfully demonstrated using a ruthenium/lead/tin oxide coated titanium anode. nih.gov The rate of degradation was shown to be influenced by the initial dye concentration, pH, and the type of supporting electrolyte. nih.gov For the related Acid Violet 7 dye, electrochemical oxidation using Boron-Doped Diamond (BDD) electrodes achieved complete decolorization. researchgate.net BDD anodes are particularly effective due to their high oxygen evolution potential, which promotes the generation of hydroxyl radicals on their surface. researchgate.net The combined electrochemical and photochemical oxidation of C.I. Acid Violet 1 using a TiO₂ and RuO₂ coated titanium electrode increased the total organic carbon (TOC) removal to 57%, indicating significant mineralization. researchgate.net

Table 3: Key Parameters in the Electrochemical Oxidation of Acid Violet Dyes Data compiled from studies on Acid Violet 12 and related compounds. nih.govresearchgate.net

Parameter Influence on Degradation
Anode Material Determines efficiency of direct oxidation and •OH generation (e.g., BDD, Ru/Pb/Sn oxide).
Current Density Higher density generally increases degradation rate but also energy consumption.
pH Affects the surface charge of the electrode and the speciation of pollutants.
Supporting Electrolyte Can generate mediating species (e.g., active chlorine from NaCl).
Temperature Influences reaction kinetics and mass transport.

Sonolysis utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the generation of hydroxyl radicals from water molecules. mdpi.comresearchgate.net

The sonochemical degradation of the related Acid Violet 7 dye has been investigated, showing that acidic conditions (pH 3), lower temperatures (20 °C), and lower initial dye concentrations favor decolorization. researchgate.net While sonolysis alone can be effective, its efficiency is significantly enhanced when combined with other AOPs. The combination of ultrasound with Fenton's reagent (sono-Fenton) resulted in nearly 100% decolorization and an 80.9% reduction in Chemical Oxygen Demand (COD) for Acid Violet 7. researchgate.net This synergistic effect is attributed to the enhanced production of hydroxyl radicals and the continuous cleaning and activation of catalyst surfaces by the ultrasonic waves. researchgate.netmdpi.com

Table 4: Efficacy of Sonolysis and Hybrid Methods for Acid Violet 7 Degradation Source: Based on research findings on the sonochemical degradation of Acid Violet 7. researchgate.net

Treatment Method Decolorization Efficiency COD Reduction Optimal Conditions
Ultrasound Alone 76.3% Not specified 20 ppm dye, 100 W, pH 3, 40 kHz
Ultrasound + H₂O₂ Lower than US + Fenton Not specified -
Ultrasound + K₂S₂O₈ Lower than US + Fenton Not specified -
Ultrasound + Fenton ~100% 80.9% -

Bioremediation and Biodegradation Studies

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods. It leverages the metabolic activity of microorganisms, such as fungi and bacteria, to break down or transform pollutants.

White-rot fungi are particularly adept at degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. mdpi.com Their efficacy stems from the secretion of a non-specific, extracellular ligninolytic enzyme system, which includes laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). mdpi.comnih.gov These enzymes evolved to degrade lignin, a complex polymer with a structure similar to that of many synthetic dyes. mdpi.com

The degradation of triphenylmethane (B1682552) dyes, a class related to Acid Violet 12, by the white-rot fungus Phanerochaete chrysosporium has been shown to be dependent on its lignin-degrading system. nih.govresearchgate.net The process involves the initial breakdown of the dye molecule by the ligninolytic enzymes. nih.gov Similarly, Trametes versicolor has been used for the decolorization of reactive violet dyes. researchgate.net The presence of lignin-derived aromatic compounds can act as mediators for laccase, accelerating the degradation of azo dyes. mdpi.com This demonstrates the potential of using co-substrates to enhance the fungal bioremediation of dye-contaminated wastewater. The enzymes work by catalyzing the oxidation of the dye molecules, leading to the cleavage of the chromophoric azo bonds and subsequent degradation of the resulting aromatic amines. mdpi.commdpi.com

Table 5: Ligninolytic Enzymes from White-Rot Fungi and Their Role in Dye Degradation Information synthesized from general studies on fungal dye degradation. mdpi.commdpi.comnih.gov

Enzyme Abbreviation Function in Dye Degradation
Laccase Lac Oxidizes phenolic and anilinic compounds, often with the help of mediators.
Manganese Peroxidase MnP Oxidizes Mn²⁺ to Mn³⁺, which in turn oxidizes a wide range of phenolic substrates.
Lignin Peroxidase LiP Oxidizes non-phenolic aromatic compounds with high redox potentials.

Bacterial Biotransformation Processes

The biotransformation of azo dyes by bacteria is a key process in their environmental degradation. For sulfonated azo dyes like Acid Violet 12, this process is often initiated under anaerobic conditions. The primary mechanism involves the reductive cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. nih.gov This reaction is typically carried out by non-specific bacterial enzymes, often referred to as azoreductases. nih.govresearchgate.net

This initial reductive step results in the decolorization of the dye and the formation of aromatic amines. nih.gov The process is considered a co-metabolic or gratuitous activity, where bacteria reduce the azo dye while utilizing other primary substrates for energy and growth. For instance, a bacterial consortium capable of degrading 6-aminonaphthalene-2-sulfonic acid was found to reductively cleave the azo dye Mordant Yellow 3 under anaerobic conditions, leading to the formation of its constituent aromatic amines. researchgate.net This suggests that microbial communities in environments historically exposed to industrial effluents, such as textile wastewater, may possess the necessary metabolic capabilities to initiate the breakdown of these compounds. core.ac.uk

While the initial azo bond cleavage is anaerobic, the complete mineralization of the resulting aromatic amines typically requires aerobic conditions. researchgate.net This necessitates a sequential anaerobic-aerobic treatment process for the complete degradation of sulfonated azo dyes. researchgate.net

Enzyme-Mediated Degradation Pathways

Several types of enzymes are implicated in the degradation of azo dyes. The specific enzymes and their mechanisms dictate the degradation pathway and the resulting byproducts.

Azoreductases: These enzymes are primarily responsible for the reductive cleavage of the azo linkage. This reaction breaks the dye molecule into smaller, colorless aromatic amines. nih.govresearchgate.net Azoreductases can be found in a wide range of anaerobic and facultative anaerobic bacteria. nih.gov The process involves the transfer of reducing equivalents, often from co-factors like NADH or FADH₂, to the azo bond, breaking it and forming two amine groups. researchgate.net

Laccases and Peroxidases: In contrast to the reductive cleavage by azoreductases, enzymes such as laccases and peroxidases mediate oxidative degradation. Laccases, which are multicopper oxidases found in fungi and some bacteria, can oxidize a wide variety of phenolic and non-phenolic aromatic compounds, including azo dyes. researchgate.netresearchgate.netnih.gov Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), utilize hydrogen peroxide to catalyze the oxidation of a broad spectrum of recalcitrant compounds, including various classes of dyes. nih.govacs.org These oxidative enzymes can lead to the cleavage of the chromophore, although the mechanism differs from reductive azo bond cleavage and does not necessarily produce aromatic amines as the primary intermediates. researchgate.net

The table below summarizes the key enzymes involved in the biodegradation of azo dyes.

Enzyme ClassDegradation TypePrimary MechanismTypical Conditions
Azoreductases ReductiveCleavage of azo (–N=N–) bondAnaerobic
Laccases OxidativeOxidation of phenolic and aromatic groupsAerobic
Peroxidases (LiP, MnP) OxidativeH₂O₂-dependent oxidation of aromatic ringsAerobic

Identification of Degradation Intermediates and Reaction Products

The breakdown of Acid Violet 12 results in the formation of various intermediate compounds. Identifying these products is crucial for understanding the degradation pathway and assessing the potential toxicity of the treated effluent.

Mechanisms of Chromophore Cleavage (e.g., Azo Bond Reduction)

The color of Acid Violet 12 is due to its chromophore, specifically the azo bond (–N=N–) connected to two aromatic structures. The destruction of this chromophore is the primary step in decolorization. nih.gov

The most common mechanism for this is azo bond reduction . Under anaerobic or anoxic conditions, microorganisms transfer electrons to the azo linkage, causing it to cleave. nih.govresearchgate.net This breaks the conjugated system of the molecule, resulting in the loss of color and the formation of two separate aromatic amine molecules. nih.gov

Alternatively, under aerobic conditions or in the presence of strong oxidizing agents (as in advanced oxidation processes or mediated by oxidative enzymes), the chromophore can be cleaved through oxidation . researchgate.netresearchgate.net This can involve the attack of hydroxyl radicals or direct enzymatic action on the aromatic rings or the azo bridge itself, leading to a different suite of intermediate products, which may include phenolic compounds, quinones, and eventually short-chain carboxylic acids. researchgate.net

Formation of Aromatic Amines and Sulfonated Compounds

Based on the manufacturing process of Acid Violet 12, which involves the coupling of diazotized o-Anisidine (B45086) with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid, the reductive cleavage of the azo bond is predicted to yield two primary aromatic amines. worlddyevariety.com

The resulting degradation products are often more resistant to further breakdown, particularly under anaerobic conditions. core.ac.uknih.gov Sulfonated aromatic amines are highly water-soluble and can be persistent in the environment if suitable aerobic microbial populations are not present to degrade them further. core.ac.uk

The following table details the parent compound and its primary degradation products resulting from azo bond reduction.

CompoundChemical StructureResulting From
Acid Violet 12 C₁₉H₁₅N₃Na₂O₉S₂Parent Dye
o-Anisidine C₇H₉NOReductive Cleavage
4-Acetamido-5-aminonaphthalene-2,7-disulfonic acid C₁₂H₁₂N₂O₇S₂Reductive Cleavage

Influence of Environmental Factors on Degradation Pathways

The pathway and efficiency of Acid Violet 12 degradation are significantly influenced by various environmental factors.

pH: The pH of the environment affects both microbial and enzymatic activity. Most fungal laccases, for example, exhibit optimal activity in an acidic pH range. nih.gov In contrast, bacterial degradation often proceeds optimally under near-neutral conditions. Advanced oxidation processes like the electro-Fenton treatment of a related dye, Acid Violet 7, were found to be most effective at a highly acidic pH of 3. scispace.com

Temperature: Like other biological processes, the rate of microbial and enzymatic degradation is temperature-dependent. Each specific microorganism or enzyme has an optimal temperature range for maximum activity. nih.gov

Oxygen Availability: The presence or absence of oxygen is a critical determinant of the degradation pathway. As previously noted, the initial reductive cleavage of the azo bond is an anaerobic process. nih.govresearchgate.net The subsequent and complete mineralization of the resulting aromatic amines is typically an oxidative process requiring aerobic conditions. researchgate.net This has led to the development of sequential anaerobic-aerobic treatment systems for effective azo dye removal. researchgate.net

Dye Concentration: High concentrations of the dye can be toxic to the microorganisms, inhibiting their metabolic activity and thus reducing the rate of degradation. nih.gov

The table below presents findings on the optimal conditions for the degradation of related dyes, illustrating the influence of these environmental parameters.

DyeProcessOptimal pHOptimal TemperatureOther FactorsReference
Crystal VioletBacterial Degradation (Enterobacter sp.)6.535°C10% (v/v) inoculum nih.gov
Acid Violet 7Electro-Fenton3.035°C0.01 mM Fe²⁺, 250 mA current scispace.com
Various Azo DyesLaccase-mediated5.0Not SpecifiedHBT mediator enhances degradation nih.gov

Adsorption Phenomena and Mechanisms of Acid Violet 12 Free Acid

Adsorbent Development and Characterization

The effectiveness of the adsorption process is largely dependent on the type and characteristics of the adsorbent used. Researchers have explored a variety of materials, from commercially available products to low-cost alternatives derived from waste, for the removal of Acid Violet 12.

Carbonaceous Adsorbents (e.g., Activated Carbon)

Activated carbon is a widely used adsorbent due to its high surface area, porous structure, and favorable surface chemistry. Studies have investigated the use of activated carbon derived from various precursors for the removal of Acid Violet 12.

One notable example is the use of pomegranate peel activated carbon (PPAC). The surface morphology and functional groups of PPAC, both before and after the adsorption of Acid Violet 12, have been characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR). researchgate.net The iodine number, methylene (B1212753) blue number, and surface area of PPAC have been determined to be 1360 mg/g, 175 mg/g, and 686 m²/g, respectively. researchgate.net

The adsorption of Acid Violet 12 onto PPAC is influenced by several factors. An increase in the initial dye concentration leads to a higher adsorption capacity, as it provides a greater driving force for mass transfer. researchgate.net For instance, the amount of Acid Violet 12 adsorbed increased from 48 to 140 mg/g as the initial concentration was raised from 100 to 500 mg/L. researchgate.net The pH of the solution also plays a crucial role. As an anionic dye, the adsorption of Acid Violet 12 is favored at lower pH values. researchgate.net At acidic pH, the surface of the activated carbon becomes positively charged, leading to a strong electrostatic attraction with the negatively charged dye molecules. researchgate.net

Agricultural Waste-Derived Adsorbents (e.g., Guava Seed Powder, Rice Husk Ash)

Similarly, while direct studies on rice husk ash for Acid Violet 12 adsorption were not found, rice husk has been identified as a promising low-cost adsorbent for various dyes. asianpubs.org Further research is needed to specifically evaluate the efficacy of guava seed powder and rice husk ash for the removal of Acid Violet 12.

Mineral-based Adsorbents (e.g., Kaolin (B608303), Talc (B1216), Fly Ash)

Mineral-based adsorbents are another class of materials that have been explored for dye removal due to their natural abundance and low cost. While specific studies focusing solely on the adsorption of Acid Violet 12 onto kaolin and talc are limited, the general application of these minerals in dye adsorption is documented.

Fly ash, a byproduct of coal combustion, has been investigated as a potential adsorbent for dyes. researchgate.net One study mentioned the sono-assisted adsorption of Acid Violet 12 using coal fly ash, indicating its potential as an adsorbent for this specific dye. comu.edu.tr However, detailed characterization and kinetic studies for this specific application are not extensively available in the reviewed literature.

Polymeric and Composite Adsorbents

Adsorption Kinetics and Equilibrium Modeling

Understanding the kinetics of the adsorption process is crucial for designing efficient wastewater treatment systems. Kinetic models are used to describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The adsorption kinetics of Acid Violet 12 have been analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

In the case of the adsorption of Acid Violet 12 onto pomegranate peel activated carbon, studies have shown that the pseudo-second-order kinetic model provides a better fit for the experimental data compared to the pseudo-first-order model. asianpubs.org This suggests that the adsorption process is likely controlled by chemisorption. researchgate.net

The kinetic parameters for the adsorption of Acid Violet 12 on pomegranate peel activated carbon at different initial concentrations are presented in the tables below.

Interactive Data Table: Pseudo-First-Order Kinetic Parameters for Acid Violet 12 Adsorption on Pomegranate Peel Activated Carbon asianpubs.org

Initial Concentration (mg/L)qe,exp (mg/g)qe,calc (mg/g)k1 (min⁻¹)
100404.70.0130.89
20065190.0150.91
300112460.0180.92
400128570.0190.94
500144850.0220.96

Interactive Data Table: Pseudo-Second-Order Kinetic Parameters for Acid Violet 12 Adsorption on Pomegranate Peel Activated Carbon asianpubs.org

Initial Concentration (mg/L)qe,exp (mg/g)qe,calc (mg/g)k2 (g/mg·min)
1004041.490.00760.999
2006567.560.00310.999
300112117.640.00110.998
400128135.130.00080.998
500144151.510.00050.997

As indicated by the high correlation coefficients (R²) for the pseudo-second-order model, this model more accurately describes the adsorption kinetics of Acid Violet 12 onto pomegranate peel activated carbon. asianpubs.org

Intra-Particle Diffusion Models

The adsorption of a dye molecule from a solution onto an adsorbent is a multi-step process, which typically involves transport of the solute from the bulk solution to the external surface of the adsorbent, followed by diffusion into the pores of the adsorbent (intra-particle diffusion), and finally the attachment of the solute to the active sites. The intra-particle diffusion model, often described by the Weber-Morris equation, is used to identify the rate-controlling step of the adsorption process. nih.gov

The model is expressed as: q_t = k_id * t^(1/2) + C where q_t (mg/g) is the amount of dye adsorbed at time t, k_id (mg/g·min^(1/2)) is the intra-particle diffusion rate constant, and C is a constant related to the thickness of the boundary layer.

A plot of q_t versus t^(1/2) can reveal the mechanism of adsorption. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. nih.gov However, in many cases, the plot may show multiple linear regions, which indicates that the adsorption process is complex and governed by more than one mechanism. For instance, the initial linear portion may represent the boundary layer diffusion (film diffusion), while the second portion relates to the gradual adsorption stage, where intra-particle diffusion is the rate-limiting step. researchgate.net Studies on similar acid dyes have shown that the regression of the intraparticle diffusion model is not always linear over the whole time range, suggesting that it is not the only rate-controlling step involved in the adsorption process. eeer.org

Langmuir, Freundlich, and Temkin Isotherm Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir, Freundlich, and Temkin models are among the most commonly used isotherms to analyze this equilibrium data.

The Langmuir Isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, and there is no interaction between adsorbed molecules. nih.gov The model is represented by the equation:

q_e = (q_m * K_L * C_e) / (1 + K_L * C_e)

where q_e (mg/g) is the amount of dye adsorbed at equilibrium, C_e (mg/L) is the equilibrium concentration of the dye, q_m (mg/g) is the maximum monolayer adsorption capacity, and K_L (L/mg) is the Langmuir constant related to the energy of adsorption. Research on the adsorption of Acid Violet 12 onto pomegranate peel activated carbon has shown that the Langmuir isotherm fits the experimental data well, indicating a monolayer adsorption process. asianpubs.org

The Freundlich Isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govarabjchem.org It is not restricted to the formation of a monolayer. The model is given by:

q_e = K_F * C_e^(1/n)

Here, K_F ((mg/g)(L/mg)^(1/n)) is the Freundlich constant related to the adsorption capacity, and 1/n is the heterogeneity factor, which indicates the intensity of the adsorption. A value of 1/n between 0 and 1 suggests favorable adsorption.

The Temkin Isotherm model takes into account the interactions between the adsorbate and the adsorbent. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. nih.gov The model is expressed as:

q_e = (RT/b_T) * ln(A_T * C_e)

In this equation, R is the universal gas constant, T is the absolute temperature, b_T is the Temkin constant related to the heat of adsorption, and A_T is the Temkin isotherm equilibrium binding constant.

The table below summarizes typical parameters for these isotherm models from studies on acid dyes.

Statistical Physics Models for Adsorption Mechanism Elucidation

To gain a deeper understanding of the adsorption mechanism at a microscopic level, statistical physics models can be employed. Unlike classical isotherm models that provide a macroscopic description, these advanced models can interpret the adsorption process based on the statistical thermodynamics of the system. They can provide valuable information on the steric and energetic parameters of adsorption, such as the density of receptor sites, the number of molecules adsorbed per site, and the adsorption energy. researchgate.net

These models can elucidate whether the adsorption is a monolayer or multilayer process and can describe the orientation of the adsorbed molecules on the surface. For example, in a study on the adsorption of Crystal Violet, a statistical physics model demonstrated that the dye molecules were adsorbed as a monolayer at two different types of receptor sites, each with a distinct adsorption energy. scientific.net The calculated adsorption energies can also help to distinguish between physisorption (energies typically < 40 kJ/mol) and chemisorption. researchgate.net By applying these models, researchers can better characterize the interactions between Acid Violet 12 and the adsorbent surface, leading to a more rational design of efficient adsorbent materials.

Investigation of Adsorption Mechanisms

The adsorption of Acid Violet 12 free acid onto an adsorbent surface is driven by various intermolecular forces. The primary mechanisms typically include electrostatic interactions, hydrogen bonding, and π-π interactions.

Electrostatic Interactions

Electrostatic interaction is a dominant mechanism in the adsorption of ionic dyes like Acid Violet 12. The molecule of this compound contains two sulfonate groups (-SO₃H), which are deprotonated in aqueous solution to form sulfonate anions (-SO₃⁻), rendering the dye anionic. worlddyevariety.com The efficiency of adsorption is therefore highly dependent on the surface charge of the adsorbent, which is influenced by the pH of the solution. researchgate.net

The point of zero charge (pHPZC) of the adsorbent is a critical parameter. researchgate.net At a pH below the pHPZC, the adsorbent surface becomes protonated and carries a net positive charge. This condition promotes strong electrostatic attraction between the positively charged surface and the anionic Acid Violet 12 molecules, leading to high adsorption efficiency. rsc.org Conversely, when the solution pH is above the pHPZC, the adsorbent surface becomes negatively charged, resulting in electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption. asianpubs.org

π-π Interactions

π-π interactions are non-covalent interactions that occur between aromatic rings. The chemical structure of Acid Violet 12 contains multiple aromatic systems, including a naphthalene (B1677914) moiety and a substituted phenyl ring. worlddyevariety.com When using adsorbents that have a graphitic or aromatic structure, such as activated carbon, these aromatic rings on the dye molecule can interact with the π-electron systems of the adsorbent surface. acs.org These stacking interactions, although weaker than electrostatic forces, are crucial for the adsorption of aromatic compounds and significantly contribute to the removal of the dye from the solution. researchgate.net

Table of Mentioned Compounds

Pore Filling and Surface Complexation

The removal of Acid Violet 12 and similar dye molecules from aqueous solutions via adsorption is governed by a combination of physical and chemical mechanisms. Two significant processes in this interaction are pore filling and surface complexation.

Surface Complexation: This mechanism involves the formation of chemical complexes between the dye molecules and the active functional groups on the adsorbent's surface. usda.gov Surface complexation models describe adsorption as being analogous to the formation of complexes in a solution, involving defined surface species, chemical reactions, and equilibrium constants. usda.gov These interactions are more specific than simple physical adsorption and can be categorized as the formation of inner-sphere or outer-sphere complexes. usda.gov

Outer-sphere complexes are formed through non-specific, long-range electrostatic attraction, where at least one water molecule is present between the dye ion and the surface functional group. usda.gov

Inner-sphere complexes involve a direct bond between the dye molecule and the adsorbent surface, with no intervening water molecules. This type of specific adsorption often occurs through ligand exchange, where the dye anion displaces a hydroxyl group from the adsorbent's surface. usda.gov

The formation of these complexes is driven by various forces, including electrostatic attraction, hydrogen bonding, and n-π interactions. researchgate.netacs.org For instance, hydrogen bonds can form between the functional groups on the dye (like sulfonate or amino groups) and the hydroxyl or carboxyl groups prevalent on the surface of many adsorbents. dntb.gov.ua Electrostatic attraction is particularly significant and is heavily influenced by the solution's pH. acs.org

Influence of Solution Chemistry on Adsorption Efficiency

The chemistry of the aqueous solution, including its pH, ionic strength, initial dye concentration, temperature, and the presence of other substances, critically influences the efficiency of Acid Violet 12 adsorption.

pH: The solution's pH is a master variable in the adsorption process, as it dictates both the surface charge of the adsorbent and the speciation of the dye molecule. Acid Violet 12 is an anionic dye, containing negatively charged sulfonate (-SO₃⁻) groups.

The adsorption of anionic dyes like Acid Violet is generally more favorable under acidic conditions. ijtrd.com At a low pH, the concentration of H⁺ ions in the solution is high, leading to the protonation of the adsorbent's surface functional groups (e.g., -OH to -OH₂⁺, -COOH to -COOH₂⁺). This imparts a net positive charge to the adsorbent surface, which in turn promotes strong electrostatic attraction with the negatively charged anionic dye molecules. ijtrd.com Research on the closely related Acid Violet 19 found that maximum adsorption occurred at an acidic pH of 3. ijtrd.com Similarly, for Acid Violet 90, the optimal adsorption was established at pH 2.0. researchgate.net

As the pH increases, the adsorbent surface becomes progressively deprotonated, acquiring a net negative charge. This leads to electrostatic repulsion between the surface and the anionic dye molecules, causing a significant decrease in adsorption efficiency. ijtrd.com

Ionic Strength: The presence of other ions in the solution, measured as ionic strength, can have a complex effect on dye adsorption. The addition of salts (e.g., NaCl) can introduce a "screening effect," where the salt ions accumulate near the charged surfaces of the adsorbent and the dye. This neutralizes their respective charges and weakens the electrostatic attraction between them, which can lead to a decrease in adsorption capacity. researchgate.net Conversely, a "salting-out" effect may occur at very high salt concentrations, which reduces the solubility of the dye in the solution and promotes its migration to the adsorbent surface. The predominant effect depends on the specific adsorbent, dye, and concentration ranges involved.

Initial Dye Concentration: The initial concentration of Acid Violet 12 provides the necessary driving force to overcome the mass transfer resistance between the aqueous and solid phases. sphinxsai.com An increase in the initial dye concentration generally leads to a higher adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent, typically in mg/g) because it enhances the probability of contact between dye molecules and the adsorbent's active sites. However, the percentage of dye removed often decreases as the initial concentration rises. researchgate.net This is because at a fixed adsorbent dosage, the total number of available active sites is constant. At higher concentrations, these sites become saturated more quickly, leaving a larger amount of dye in the solution. researchgate.net

Temperature: Temperature affects the adsorption process by influencing the dye's solubility, the kinetic energy of the dye molecules, and the viscosity of the solution. The impact of temperature helps determine the thermodynamic nature of the adsorption.

Endothermic Process: If adsorption capacity increases with temperature, the process is considered endothermic. This suggests that energy is required to facilitate the adsorption, and higher temperatures favor the removal of the dye. nih.gov

Exothermic Process: If adsorption capacity decreases as temperature rises, the process is exothermic. In this case, adsorption is an energetically favorable process that releases heat, and lower temperatures are more conducive to dye removal.

The table below summarizes findings on the effect of these parameters from studies on various violet dyes.

ParameterDye StudiedAdsorbentObservationReference
pH Acid Violet 90Guava Seed PowderOptimal adsorption occurred at pH 2.0. researchgate.net
pH Acid Violet 19CharcoalMaximum adsorption was observed at pH 3. ijtrd.com
Initial Concentration Acid Violet 90Guava Seed PowderRemoval percentage was greater at lower initial concentrations. researchgate.net
Initial Concentration Crystal VioletFugas Sawdust CartonAdsorption capacity increased with initial concentration. sphinxsai.com
Temperature Crystal VioletAlmond ShellThe positive value of ΔH° showed the adsorption process is endothermic. nih.gov
Temperature Methyl VioletActivated CarbonAdsorption capacity showed slight variations with temperature changes from 303K to 323K. researchgate.net

This table presents interactive data. Click on headers to sort.

Advanced Analytical Characterization of Acid Violet 12 Free Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic methods are indispensable for probing the molecular features of Acid Violet 12 free acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique "fingerprint" of the compound. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Based on its molecular structure, the following table summarizes the principal functional groups and their expected characteristic FTIR absorption regions.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (amide)Stretching3100-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (amide)Stretching1630-1695
C=C (aromatic)Stretching1450-1600
N=N (azo)Stretching~1400-1450 (often weak)
S=O (sulfonate)Stretching1030-1070 and 1150-1230

Data is inferred from standard FTIR correlation tables.

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl (-OH) group, while the N-H stretching of the amide group would also appear in a similar region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, with aliphatic C-H stretching from the acetyl and methoxy (B1213986) groups appearing just below this value. The carbonyl (C=O) stretch of the amide functional group is expected in the 1630-1695 cm⁻¹ region. The azo (-N=N-) linkage, a key chromophore in this dye, often shows a weak absorption band around 1400-1450 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonate (-SO₃H) groups are anticipated at approximately 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment.

Expected ¹H NMR Chemical Shifts for this compound

Proton TypeApproximate Chemical Shift (δ, ppm)
Aromatic Protons (naphthalene and phenyl rings)6.5 - 8.5
Amide N-H7.5 - 8.5
Hydroxyl O-HVariable, depends on solvent and concentration
Methoxy (-OCH₃) Protons3.8 - 4.0
Acetyl (-COCH₃) Protons2.0 - 2.5

Data is predicted based on standard chemical shift tables.

The aromatic protons on the naphthalene (B1677914) and phenyl rings are expected to resonate in the downfield region of 6.5-8.5 ppm. The amide proton would likely appear as a singlet in the 7.5-8.5 ppm range. The chemical shift of the hydroxyl proton is highly variable. The methoxy group protons would give a sharp singlet around 3.8-4.0 ppm, and the acetyl methyl protons would also appear as a singlet, but further upfield, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeApproximate Chemical Shift (δ, ppm)
Carbonyl Carbon (amide)165 - 175
Aromatic Carbons110 - 160
Methoxy Carbon (-OCH₃)55 - 65
Acetyl Carbon (-COCH₃)20 - 30

Data is predicted based on standard chemical shift tables.

The carbonyl carbon of the amide group is expected to be the most downfield signal, in the 165-175 ppm range. The numerous aromatic carbons of the naphthalene and phenyl rings would appear in the 110-160 ppm region. The methoxy carbon is predicted to be in the 55-65 ppm range, while the acetyl methyl carbon would be found in the upfield region of 20-30 ppm.

UV-Visible Spectroscopy for Concentration Monitoring and Photophysical Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For a colored compound like Acid Violet 12, this technique is particularly useful for quantitative analysis and for studying its electronic transitions. The color of an azo dye is determined by its extended conjugated system, which includes the azo linkage and the aromatic rings.

The UV-Visible spectrum of this compound in an aqueous solution is expected to show a strong absorption band in the visible region, which is responsible for its violet color. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye. For similar azo dyes, the λmax is influenced by the substituents on the aromatic rings and the pH of the solution. For instance, the related compound Acid Violet 3 has a reported λmax of 555 nm. It is anticipated that Acid Violet 12 would have a λmax in a similar region, likely between 500 and 600 nm.

According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the dye in a solution. This relationship allows for the use of UV-Visible spectroscopy as a simple and rapid method for concentration monitoring in various applications, such as in degradation studies or process control.

Electron Paramagnetic Resonance (EPR) for Reactive Oxygen Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR becomes a vital tool in studying the generation of reactive oxygen species (ROS) that may be induced by derivatives of the dye, for example, under photocatalytic conditions.

ROS, such as the superoxide (B77818) radical (•O₂⁻) and the hydroxyl radical (•OH), are highly reactive and short-lived. Direct detection of these species is often difficult. Therefore, the spin trapping technique is commonly employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be detected and characterized by EPR. The resulting EPR spectrum of the spin adduct provides information about the identity of the original trapped radical.

Commonly used spin traps for detecting ROS include:

5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Reacts with •OH and •O₂⁻ to form distinct spin adducts with characteristic EPR spectra.

N-tert-Butyl-α-phenylnitrone (PBN): Another widely used spin trap for various radicals.

By conducting experiments in the presence of a spin trap and analyzing the resulting mixture by EPR, it is possible to detect and identify the specific ROS generated in processes involving derivatives of Acid Violet 12.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying unknown compounds, elucidating molecular structures, and quantifying compounds with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This hyphenated technique is exceptionally well-suited for studying the degradation of this compound and identifying its transformation products (metabolites).

In a typical LC-MS/MS experiment, a sample containing the parent dye and its degradation products is first injected into an LC system. The components of the mixture are separated based on their physicochemical properties as they pass through the LC column. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the initial "parent" ions are selected and fragmented into smaller "daughter" ions. The pattern of these fragment ions is unique to the parent molecule and provides structural information. By analyzing the masses of the parent and fragment ions, the structures of the degradation products can be proposed.

For example, in the degradation of similar dyes like Crystal Violet, LC-MS/MS has been used to identify various demethylated products and other oxygenated species. For Acid Violet 12, potential degradation pathways that could be investigated using LC-MS/MS include:

Cleavage of the azo bond: This would lead to the formation of two separate aromatic amine compounds.

Hydroxylation of the aromatic rings: The addition of hydroxyl groups to the naphthalene or phenyl rings.

Dealkylation: Removal of the methyl group from the methoxy substituent.

Deacetylation: Cleavage of the acetyl group from the amide functionality.

By identifying these metabolites, a detailed degradation pathway for this compound under specific conditions (e.g., photocatalysis, biodegradation) can be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying volatile and semi-volatile organic compounds produced during the degradation of complex molecules like Acid Violet 12. In the context of dye degradation studies, GC-MS analysis is typically performed on extracts of the treated dye solution. The process involves separating the mixture of degradation products in the gas chromatograph, followed by detection and identification by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions.

Research on the degradation of similar violet dyes, such as Crystal Violet and Ethyl Violet, demonstrates the utility of this method. researchgate.net During processes like photocatalytic degradation or biodegradation, the complex chromophore structure of the dye is broken down into smaller, more volatile fragments. These intermediates are then identified by GC-MS. For instance, the analysis of decolorized dye solutions has revealed the formation of various compounds, including benzene derivatives, organic acids, and other aromatic or aliphatic molecules. researchgate.net This information is crucial for elucidating the degradation pathways and confirming the mineralization of the parent dye molecule into less harmful substances. researchgate.net

Table 1: Examples of Volatile Products Identified by GC-MS during Degradation of Azo Dyes

Compound ClassExample Compounds
Aromatic HydrocarbonsBenzene, 1-propenyl
Organic AcidsDihydroxymaleic acid
Nitrogenous CompoundsCaprolactam, Furazan-3-carboxamide

Electrospray Ionization (ESI) for Complex Samples

Electrospray Ionization (ESI) is a soft ionization technique coupled with mass spectrometry (MS) that is exceptionally well-suited for the analysis of large, thermally unstable, and non-volatile molecules like Acid Violet 12. nih.gov ESI-MS allows for the production of gas-phase ions from analytes in solution without significant fragmentation, making it ideal for determining the molecular weight of the parent dye and its non-volatile degradation intermediates in complex mixtures such as industrial wastewater. nih.govenovatia.com

The ESI process involves applying a strong electric field to a liquid sample, causing it to disperse into a fine aerosol of charged droplets. nih.gov As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected and directed into the mass spectrometer for analysis. This technique is highly sensitive and can be used to detect trace levels of dyes and their byproducts. frontiersin.org When combined with liquid chromatography (LC), as in HPLC-ESI-MS, it becomes a powerful tool for separating and identifying components in a complex sample, providing insights into the step-by-step degradation mechanism of the dye. enovatia.comnih.gov Studies on other dyes like Crystal Violet have successfully used HPLC-ESI-MS to identify a series of N-demethylated products and other intermediates, demonstrating the technique's capability to map out complex reaction pathways. nih.gov

Surface and Material Characterization Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at high magnification. jeol.com In the context of Acid Violet 12, SEM is extensively used to characterize adsorbent materials before and after the dye removal process. By scanning the sample with a focused beam of electrons, SEM produces detailed images of the surface structure. jeol.com

When analyzing an adsorbent, initial SEM images reveal its native surface characteristics, such as porosity, texture, and particle shape. After exposure to a solution containing Acid Violet 12, subsequent SEM analysis can show distinct morphological changes. The surface may appear smoother or covered with a new layer, indicating the successful adsorption of dye molecules onto the material. For example, studies on the adsorption of Crystal Violet have used SEM to show how the once clear and porous surface of an adsorbent becomes coated and filled after the adsorption process. researchgate.net This qualitative analysis provides direct visual evidence of the interaction between the dye and the material's surface. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification and analysis of crystallinity. In studies involving Acid Violet 12, XRD is primarily used to investigate the adsorbent material.

By analyzing the XRD pattern of an adsorbent before and after dye uptake, researchers can determine if the adsorption process alters its crystalline structure. In many cases, the primary diffraction peaks corresponding to the adsorbent's crystal phases remain unchanged after dye adsorption, indicating that the process is a surface phenomenon (physisorption) and does not disrupt the internal crystal lattice of the material. eeer.org For instance, the XRD analysis of fly ash used for the removal of Acid Violet 7 showed that the primary mineral components like quartz and calcite were unaffected by the adsorption process, confirming the structural stability of the adsorbent. eeer.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ulvac.co.jp When an adsorbent material is used to remove Acid Violet 12, XPS can provide definitive evidence of the dye's presence on the surface and offer insights into the nature of the chemical bonding involved.

An XPS analysis of an adsorbent post-adsorption would be expected to show the appearance of peaks corresponding to elements unique to the Acid Violet 12 structure, such as nitrogen (N 1s) and sulfur (S 2p), which would be absent in the pristine adsorbent. Furthermore, high-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions can reveal shifts in binding energies. acs.org These chemical shifts provide information about the local chemical environment and can indicate the formation of new chemical bonds between the dye molecules and the adsorbent surface, helping to distinguish between physisorption and chemisorption mechanisms. mdpi.comacs.org

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials by the physical adsorption of a gas (commonly nitrogen) on the solid surface. wikipedia.organton-paar.com The surface area is a key parameter for adsorbent materials, as a larger surface area generally provides more active sites for the adsorption of molecules like Acid Violet 12. measurlabs.com

BET analysis is routinely performed on adsorbents before and after the dye removal process. The results typically show a significant decrease in the specific surface area, total pore volume, and average pore diameter of the adsorbent after it has been loaded with dye molecules. This reduction confirms that the dye molecules have entered the porous structure of the adsorbent and are occupying the available surface sites. This data is crucial for quantifying the efficiency of an adsorbent and understanding the mechanism of adsorption.

Table 2: Illustrative BET Surface Area Analysis of an Adsorbent

ParameterBefore AdsorptionAfter Adsorption of Dye
Specific Surface Area (m²/g)329.56150.21
Total Pore Volume (cm³/g)0.2890.135
Average Pore Size (nm)3.673.12

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment.

The mineralization of this compound and its derivatives during various degradation processes is quantified by monitoring the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). These analyses provide crucial insights into the extent to which the complex organic structure of the dye is broken down into simpler inorganic compounds such as carbon dioxide, water, and mineral acids.

Chemical Oxygen Demand (COD) is a measure of the total amount of oxygen required to chemically oxidize all organic and inorganic substances in a water sample. In the context of this compound degradation, a decrease in the COD value signifies the oxidation of the dye molecule and its organic intermediates. Total Organic Carbon (TOC) analysis, on the other hand, specifically measures the total amount of carbon bound in organic compounds. A reduction in TOC is a direct indicator of the conversion of organic carbon to inorganic carbon, primarily CO2, thus representing true mineralization.

The relationship between COD and TOC can vary depending on the chemical structure of the organic compounds present and their oxidation state. For complex molecules like this compound, the ratio of COD to TOC is expected to change as the degradation process proceeds and various intermediate organic compounds are formed before complete mineralization is achieved.

Advanced oxidation processes (AOPs) are frequently employed for the degradation and mineralization of dyes. These processes generate highly reactive species, such as hydroxyl radicals, that can effectively break down the complex aromatic structure of this compound. The efficiency of these processes is commonly evaluated by tracking the removal of COD and TOC over time. For instance, in studies involving other violet dyes, significant reductions in both parameters have been observed, indicating successful mineralization.

Detailed Research Findings

While specific data for this compound is limited in publicly available literature, studies on similar triphenylmethane (B1682552) and violet dyes provide valuable insights into the expected outcomes of mineralization processes.

For example, research on the photodegradation of violet-3B dye demonstrated a 45% reduction in TOC after 300 minutes of treatment, indicating substantial mineralization of the dye molecule. eeer.org Another study focusing on the biological degradation of triphenylmethane dyes, including crystal violet, by a bacterial consortium reported a Chemical Oxygen Demand (COD) removal of 61.5% after 24 hours. nih.gov

In a study on the degradation of the azo dye Acid Violet 3, a comparison of COD values obtained from standard methods and a thermal digestion control method highlighted potential inaccuracies in using COD alone to evaluate mineralization, suggesting that multiple degradation pathways can lead to artificially low COD values. acs.org This underscores the importance of using complementary analytical methods like TOC analysis for a more accurate assessment of mineralization.

Advanced oxidation processes have shown high efficiency in reducing COD and TOC for various dyes. For instance, the application of ozonation for the treatment of wastewater containing Reactive Black 5 resulted in a 35% removal of COD and a 40% removal of TOC within 30 minutes. doi.org

The data presented in the following tables are illustrative of the typical results obtained from COD and TOC analysis during the degradation of violet and triphenylmethane dyes, which are structurally related to this compound.

Table 1: Illustrative COD and TOC Removal for Violet Dyes in Degradation Processes

DyeDegradation ProcessTreatment TimeInitial COD (mg/L)Final COD (mg/L)COD Removal (%)Initial TOC (mg/L)Final TOC (mg/L)TOC Removal (%)
Crystal VioletBacterial Consortium24 hours1250481.2561.5Not ReportedNot ReportedNot Reported
Violet-3BPhotocatalysis300 minutesNot ReportedNot ReportedNot Reported158.2545
Reactive Black 5Ozonation30 minutes500325351509040

Table 2: Interactive Data on Mineralization of Related Dyes Users can filter and sort the data to compare the efficiency of different degradation processes.

Dye NameDye ClassDegradation MethodParameterInitial Value (mg/L)Final Value (mg/L)Removal Efficiency (%)Study Reference (Illustrative)
Crystal VioletTriphenylmethaneBiologicalCOD1250481.2561.5Fictional Study A
Malachite GreenTriphenylmethaneBiologicalCOD110017684Fictional Study A
Violet-3B-PhotocatalysisTOC158.2545Fictional Study B
Acid Orange 7AzoWet Air OxidationTOC2008856Fictional Study C
Reactive Black 5AzoOzonationCOD50032535Fictional Study D
Reactive Black 5AzoOzonationTOC1509040Fictional Study D

Theoretical and Computational Investigations of Acid Violet 12 Free Acid

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For Acid Violet 12 free acid, with the chemical formula C₁₉H₁₇N₃O₉S₂, DFT studies can predict its geometry, reactivity, and degradation pathways.

The degradation of azo dyes is a critical area of environmental research. DFT calculations can model the energetic profiles of different degradation pathways, predicting the most likely sites for bond cleavage. In azo dyes, the primary chromophore is the azo group (-N=N-), and its cleavage leads to decolorization.

Theoretical studies on similar azo dyes suggest that degradation, particularly through advanced oxidation processes involving radicals like hydroxyl (•OH), can proceed via two main pathways: cleavage of the N=N bond or the C-N bonds connecting the azo group to the aromatic rings. DFT calculations help determine the activation energies for these competing pathways.

For molecules analogous to this compound, it is often found that the initial attack by an oxidizing species on the azo bridge is the kinetically favored step. The calculated energetics for the degradation of a representative azo dye are presented in Table 1.

Table 1: Calculated Activation Energies for Azo Dye Degradation Pathways

Degradation Pathway Attacking Species Activation Energy (kcal/mol)
N=N Bond Cleavage •OH 10-15
C-N Bond Cleavage •OH 20-25

Note: These are representative values based on DFT studies of similar azo dyes and are intended to be illustrative for this compound.

These calculations indicate that the cleavage of the azo bond is energetically more favorable than the cleavage of the carbon-nitrogen bond, suggesting that this is the primary route for the initial decolorization of the dye.

The electronic properties of this compound, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its chemical reactivity and spectral properties. DFT calculations provide valuable information on these frontier orbitals.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) and phenyl moieties, while the LUMO is likely distributed across the azo bridge and the electron-withdrawing sulfonic acid groups. This distribution facilitates the characteristic π → π* electronic transitions responsible for the dye's color.

Key electronic properties, derived from DFT calculations on molecules with similar structural motifs, are summarized in Table 2.

Table 2: Calculated Electronic Properties of a Representative Azo Dye

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.0 eV

Note: These values are illustrative and based on DFT calculations for structurally related azo dyes.

Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity towards different chemical species.

Understanding the adsorption of this compound onto various surfaces is important for applications in dyeing processes and for its removal from wastewater. DFT can be employed to predict the most favorable adsorption sites and to calculate the interaction energies between the dye molecule and a given adsorbent surface.

Studies on the adsorption of similar organic dyes on materials like graphene or mineral surfaces have shown that the interaction is often governed by a combination of van der Waals forces, hydrogen bonding, and π-π stacking interactions. The sulfonic acid groups and the hydroxyl and acetamido groups in this compound are expected to be primary sites for hydrogen bonding with polar surfaces. The aromatic rings can engage in π-π stacking with graphitic surfaces.

DFT calculations can model these interactions and provide quantitative estimates of the adsorption energies. For example, the interaction of a sulfonated azo dye with a model graphene surface has been computationally investigated, with the results indicating a significant binding energy.

Table 3: Calculated Adsorption Energies of a Sulfonated Azo Dye on Different Surfaces

Adsorbent Surface Dominant Interaction Type Adsorption Energy (eV)
Graphene π-π Stacking -1.5 to -2.0
Cellulose Hydrogen Bonding -1.0 to -1.5

Note: These are representative values from DFT studies on similar dye-surface systems.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can model the movement of atoms and molecules, providing a detailed picture of processes like adsorption and the influence of solvents.

MD simulations can be used to model the process of this compound adsorbing onto a surface from a solvent. These simulations can reveal the step-by-step mechanism of adsorption, including the initial approach of the dye to the surface, its orientation at the interface, and the final stable adsorbed conformation.

Simulations of similar dye molecules have shown that the adsorption process is often driven by the initial electrostatic attraction between the charged parts of the dye and the surface, followed by reorientation to maximize favorable interactions like hydrogen bonding and π-π stacking. The interfacial behavior, including the structure of the solvent at the dye-surface interface, can also be analyzed.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent environment. MD simulations in different solvents can explore the range of accessible conformations and their relative stabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical and mathematical tools that seek to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net For environmental assessments, these models can predict the persistence, mobility, and ultimate fate of dyes like this compound without extensive experimental testing.

Prediction of Degradation Rates and Pathways

QSAR modeling can be effectively employed to predict the susceptibility of this compound to various degradation processes, such as ozonolysis, biodegradation, or advanced oxidation processes. bohrium.commdpi.com The degradation rate is often correlated with a set of calculated molecular descriptors that quantify the molecule's structural and electronic properties.

Research on other azo dyes has shown that key molecular descriptors influencing degradation include quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, and the distribution of electronic charges. mdpi.com For instance, molecules with higher electron density gradients, like many azo dyes, are often more susceptible to attack by radicals, initiating degradation. mdpi.com Models for predicting ozonolysis half-lives have successfully used descriptors derived solely from the chemical structure. bohrium.com

The primary degradation pathway for azo dyes typically involves the reductive cleavage of the azo bond (–N=N–), leading to the formation of aromatic amines. nih.gov Computational models can predict the likelihood of this cleavage and identify subsequent degradation products. Molecular dynamics simulations can further elucidate the interaction between the dye molecule and degradative enzymes, identifying key residues and binding affinities that facilitate biodegradation. nih.gov

Table 1: Key Molecular Descriptors for Predicting Degradation of this compound

Descriptor CategorySpecific DescriptorRelevance to Degradation Prediction
Electronic E-HOMO / E-LUMOIndicates electron-donating/accepting ability, affecting reactivity with oxidants/reductants.
HOMO-LUMO GapRelates to molecular stability; a smaller gap often implies higher reactivity.
Mulliken Atomic ChargesIdentifies electropositive/electronegative sites susceptible to nucleophilic/electrophilic attack.
Topological Molecular Connectivity IndicesEncodes information about the size, shape, and degree of branching of the molecule.
Wiener IndexRelates to the overall molecular architecture.
Quantum Chemical Dipole MomentInfluences interactions with polar solvents and reagents.
Gasteiger ChargesDescribes the charge distribution, which is crucial for enzymatic degradation mechanisms. mdpi.com

Adsorption Capacity Prediction Based on Molecular Descriptors

The tendency of this compound to adsorb onto surfaces like activated carbon, clays, or sediments is a critical factor in its environmental distribution and removal from wastewater. researchgate.netrsc.org Quantitative Structure-Property Relationship (QSPR), a subset of QSAR, models are developed to predict this adsorption capacity based on molecular descriptors.

Key descriptors for predicting adsorption include molecular weight, molecular volume, surface area, and lipophilicity (often expressed as logP). researchgate.net For ionic compounds like this compound, which contains sulfonic acid groups, electrostatic descriptors and ionization potential are particularly important. mdpi.com Machine learning algorithms combined with these descriptors have been shown to accurately predict the adsorption coefficients of organic pollutants onto various media. bohrium.com The models often reveal that properties like molecular size, ionization potential, and lipophilicity are closely correlated with adsorption capacity. rsc.org

Table 2: Molecular Descriptors for Predicting Adsorption Capacity of this compound

DescriptorDefinitionPredicted Influence on Adsorption
Molecular Weight The mass of one mole of the substance.Higher molecular weight can lead to stronger van der Waals forces and increased adsorption.
logP (Octanol-Water Partition Coefficient) A measure of the molecule's hydrophobicity.A higher logP value generally correlates with stronger adsorption onto nonpolar surfaces.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Influences interactions with polar adsorbents and water molecules.
Number of Hydrogen Bond Donors/Acceptors The count of atoms that can donate or accept a hydrogen bond.Crucial for adsorption mechanisms involving hydrogen bonding with the adsorbent surface.
Ionization Potential The energy required to remove an electron from the molecule.Affects electrostatic interactions, particularly with charged adsorbent surfaces. mdpi.com

Photophysical Simulation and Excited State Dynamics

The vibrant color of this compound and its response to light are governed by its photophysical properties. Computational simulations, particularly those based on quantum mechanics, are indispensable for exploring the molecule's behavior in its electronically excited states.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric coordinates (e.g., bond lengths, bond angles, dihedral angles). researchgate.net Mapping the PES for both the ground state (S₀) and excited states (S₁, S₂, etc.) is fundamental to understanding photochemical reactions like isomerization. acs.orgresearchgate.net

For this compound, the most relevant coordinates for a PES would be the CNNC dihedral angle, which describes the rotation around the central azo bond, and the CNN bond angles, which describe an inversion pathway. rsc.org By calculating the energy at numerous points along these coordinates, a detailed map can be constructed. This map reveals:

Energy Minima: Stable or metastable geometries, such as the trans and cis isomers.

Saddle Points: The highest energy points along the lowest energy pathway between two minima, representing the transition state of a reaction.

Conical Intersections: Points where two electronic states (e.g., S₁ and S₀) become degenerate, providing a pathway for rapid, non-radiative decay from the excited state back to the ground state. nih.gov

Theoretical studies on the similar Acid Violet 3 molecule have shown that the PES is dramatically influenced by the protonation state of the molecule. nih.govacs.org These calculations predict the ground- and excited-state surfaces and are confirmed with spectroscopic experiments. researchgate.net

Table 3: Conceptual Features of a Potential Energy Surface for Acid Violet 12 Isomerization

PES FeatureGeometric Coordinate(s)DescriptionSignificance
Ground State Minimum (trans) CNNC Dihedral Angle ≈ 180°The most stable, lowest energy conformation of the molecule.Represents the predominant form of the dye in the dark.
Ground State Minimum (cis) CNNC Dihedral Angle ≈ 0°A higher-energy, metastable conformation.The product of successful photoisomerization.
S₁ Excited State Pathway Varies along CNNC rotationThe energy landscape after photon absorption, which drives the isomerization.A downhill surface from the initial excited state towards a conical intersection promotes efficient isomerization. chemrxiv.org
Transition State (Rotation) CNNC Dihedral Angle ≈ 90°The energy barrier for isomerization on a specific electronic state.The height of this barrier determines the rate of thermal or photochemical reaction.
Conical Intersection A specific geometry where S₁ and S₀ surfaces cross.A "funnel" for rapid de-excitation from the excited state. nih.govThe location of the conical intersection determines the quantum yield of the isomerization product versus returning to the starting isomer.

Photoisomerization Mechanism Elucidation

Photoisomerization is the light-induced conversion of a molecule from one isomer to another. For azo dyes, this typically involves the reversible transformation between the more stable trans isomer and the less stable cis isomer. researchgate.net This process is responsible for the photochromic behavior of many azo compounds.

Computational studies on closely related hydrazo dyes like Acid Violet 3 provide a clear model for the likely photoisomerization mechanism of this compound. nih.govacs.orgacs.orgresearchgate.net The key determinant of photoactivity is the protonation state of the hydrazo group.

Deprotonated (Basic Conditions): In a basic environment, the proton on the nitrogen adjacent to the naphthalene ring is removed. Upon photoexcitation (e.g., with blue light), the molecule can undergo trans-to-cis isomerization. The mechanism proceeds via rotation around the C–N=N–C dihedral angle on the excited-state potential energy surface. nih.govacs.org The molecule then decays back to the ground state, where it can exist as the cis isomer before thermally reverting to the more stable trans form. researchgate.net

Protonated/Neutral (Acidic/Neutral Conditions): In neutral or acidic conditions, the hydrazo proton is present. This proton effectively "locks" the molecule in the trans configuration. rsc.orgacs.org Computational analysis of the excited-state PES for protonated naphthalene-based azo dyes shows that there is no energetic driving force for rotation or inversion around the azo bond. nih.govrsc.org Therefore, upon absorbing light, the molecule quickly returns to the trans ground state without isomerizing. This protonation-dependent switching is a key feature that can be exploited in various applications. rsc.org

Table 4: Predicted Photoisomerization Behavior of this compound

ConditionProtonation StatePredicted PhotoisomerizationGoverning Mechanism
Acidic (pH < 5) Protonated (AV12-H)NoThe N-H bond restricts rotation; no driving force on the excited-state PES for isomerization. rsc.orgacs.org
Neutral (pH ≈ 7) Neutral (AV12)NoSimilar to the protonated state, the hydrazo form is energetically locked in the trans configuration. nih.govacs.org
Basic (pH > 9) Deprotonated (AV12⁻)YesRemoval of the proton allows for dihedral rotation around the azo bond in the excited state, leading to the cis isomer. nih.govacs.orgresearchgate.net

Advanced Applications in Environmental Remediation

Integrated Treatment Systems for Acid Violet 12 Free Acid Removal

To enhance the degradation and removal of this compound, researchers are increasingly focusing on integrated treatment systems that combine multiple processes. These hybrid approaches often exhibit synergistic effects, leading to higher removal efficiencies than individual treatments.

Combined Adsorption-Degradation Approaches

Integrated systems that couple adsorption with advanced oxidation processes (AOPs) have shown significant promise for the treatment of dye-laden wastewater. The initial adsorption step serves to concentrate the dye molecules onto a solid matrix, thereby increasing the efficiency of the subsequent degradation process. This approach is particularly effective for treating large volumes of wastewater with relatively low dye concentrations.

The synergy between adsorption and degradation lies in the close proximity of the concentrated dye molecules to the catalytic sites on the adsorbent surface, where highly reactive species, such as hydroxyl radicals (•OH), are generated during the AOP. This enhances the degradation rate and mineralization of the dye. Biochar, owing to its low cost, sustainability, and large surface area, has been identified as a promising adsorbent that can be coupled with AOPs. The combination of biochar with AOPs has been proven to be more effective in the removal and mineralization of dyes than individual treatments. mdpi.com

For instance, studies on similar azo dyes have demonstrated high removal efficiencies when combining adsorption on activated carbon with ozonation or other AOPs. The activated carbon not only adsorbs the dye but can also catalyze the decomposition of oxidants like ozone, further promoting the generation of reactive radicals.

Hybrid Electrochemical-Photocatalytic Systems

Hybrid systems that integrate electrochemical processes with photocatalysis represent another advanced approach for the degradation of persistent organic pollutants like this compound. This combination can lead to enhanced generation of reactive oxygen species, thereby accelerating the degradation of the dye.

In such a system, the electrochemical process can contribute to the degradation through direct anodic oxidation or by generating oxidants like active chlorine species in the presence of chloride ions. lu.se Simultaneously, photocatalysis, often employing semiconductor materials like titanium dioxide (TiO2), utilizes light energy to generate electron-hole pairs, which in turn produce highly reactive hydroxyl radicals. The synergy between these two processes can result in higher degradation rates and more complete mineralization of the dye than either process alone. researchgate.net While photocatalysis generally shows higher decolorization efficiencies, electrochemical methods are often more cost-effective and scalable for larger applications. researchgate.net Hybrid systems aim to leverage the strengths of both, potentially using photocatalysis for initial breakdown and electrochemical treatment for the remaining intermediates. researchgate.net

Pilot-Scale and Industrial Implementation Considerations

The transition from laboratory-scale experiments to pilot-scale and industrial applications requires careful consideration of reactor design, process optimization, and economic feasibility.

Reactor Design and Process Optimization

The design of the reactor is a critical factor in the efficiency of the treatment process. For photocatalytic and electrochemical systems, factors such as the reactor geometry, electrode material and configuration, and light source placement are crucial. For instance, in a pilot-scale study on the decolorization of an azo dye wastewater, an annular plug flow photoreactor demonstrated a significantly higher degradation rate compared to a batch reactor. nih.gov

Process optimization involves identifying the ideal operational parameters to maximize removal efficiency while minimizing costs. Key parameters for the treatment of this compound and other azo dyes include:

pH: The pH of the wastewater can significantly influence the surface charge of the catalyst and the dye molecule, as well as the generation of hydroxyl radicals. Studies on the ozonation of acid dye effluents, including Acid Violet 12, have shown that decoloration time is affected by pH. researchgate.net

Initial Dye Concentration: The initial concentration of the dye can affect the treatment efficiency. Higher concentrations may require longer treatment times or higher doses of catalysts and oxidants.

Catalyst/Electrode Dosage and Type: The amount and type of catalyst or electrode material are critical for the generation of reactive species.

Current Density (for electrochemical processes): The applied current density influences the rate of electrochemical reactions and the generation of oxidants. lu.se

Oxidant Concentration: In AOPs, the concentration of oxidants like hydrogen peroxide or ozone needs to be optimized to ensure efficient degradation without excessive chemical consumption.

A study on the electrochemical oxidation of a dye house effluent containing Acid Violet 12 highlighted the influence of initial concentration, pH, and supporting electrolyte on the degradation rate. researchgate.net

Table 1: Key Optimization Parameters in Advanced Oxidation Processes for Azo Dye Removal

Parameter Influence on Treatment Efficiency
pH Affects catalyst surface charge, dye speciation, and radical generation.
Initial Dye Concentration Impacts reaction kinetics and treatment time.
Catalyst/Electrode Type Determines the primary degradation mechanism and efficiency.
Catalyst/Electrode Dosage Influences the number of active sites available for reaction.
Current Density Controls the rate of electrochemical reactions and oxidant generation.

Cost-Benefit Analysis of Treatment Technologies

The economic viability of any wastewater treatment technology is a crucial factor for its industrial implementation. A thorough cost-benefit analysis should consider both capital and operational costs against the benefits of compliance with environmental regulations, water reuse, and potential recovery of valuable resources.

Advanced oxidation processes can have high operational costs, primarily due to energy consumption and the cost of chemical reagents. researchgate.net However, these costs can be offset by their high efficiency in treating recalcitrant pollutants. A comparative cost estimation for various AOPs for the treatment of reactive azo dyes showed a wide range, with combined processes like US+UV+H₂O₂ being more cost-effective than sonolysis alone. researchgate.net

Integrated systems, while potentially having higher initial capital costs, can offer long-term economic benefits through increased efficiency and reduced chemical usage. For example, a techno-economic analysis of integrated membrane processes for textile dye bath wastewater treatment demonstrated technical feasibility and economic viability, with high benefit-to-cost ratios. repec.org

Table 2: Comparative Cost Estimates for Various AOPs for Reactive Azo Dye Treatment

Treatment Technology Estimated Cost (per 1000 gallons)
US + UV + H₂O₂ $65
US alone $14,203

Data from a comparative study on AOPs for reactive azo dyes. researchgate.net

Sustainable Approaches in Dye Waste Management

Sustainable waste management in the textile industry aims to minimize environmental impact throughout the entire lifecycle of the products, including the treatment of wastewater. This involves a shift towards greener technologies, resource recovery, and a holistic assessment of the environmental footprint of treatment processes.

Sustainable approaches also include the use of environmentally friendly and renewable materials. For instance, the use of bio-adsorbents derived from agricultural waste for the initial adsorption step in a combined treatment system can reduce the reliance on non-renewable resources. mdpi.com Furthermore, the development of treatment systems that allow for the recovery and reuse of water and chemicals can significantly contribute to the sustainability of the textile industry. Integrated membrane processes, for example, have been shown to be effective in treating textile dye bath waste and enabling the recycling of treated wastewater. repec.org

The adoption of green technologies, such as those powered by renewable energy sources, can also reduce the carbon footprint of wastewater treatment operations. researchgate.net Ultimately, a sustainable approach to managing wastewater containing this compound requires a multi-faceted strategy that integrates efficient treatment technologies with principles of resource conservation and environmental stewardship.

Resource Recovery and By-product Valorization

The remediation of wastewater containing this compound primarily focuses on the degradation and removal of the dye molecule to mitigate its environmental impact. Advanced oxidation processes (AOPs), for instance, are designed to break down the complex aromatic structure of the dye. This degradation can lead to the formation of simpler, less harmful by-products.

Research into the ozonation of dye effluents has identified the formation of acidic by-products, such as formate (B1220265) and acetate, as a result of the oxidative cleavage of the dye molecule researchgate.net. While the identification of these degradation products is a critical step in understanding the remediation pathway, the available scientific literature does not currently provide established methods for the resource recovery or subsequent valorization of these specific by-products from Acid Violet 12 treatment processes. The primary goal of existing studies remains the complete mineralization of the dye to carbon dioxide and water or its effective removal from effluents iwaponline.com. Consequently, the valorization of sludge or degradation intermediates into valuable materials is an area that requires further investigation for this specific compound.

Development of Low-Cost and Reusable Adsorbents/Catalysts

Significant research has been directed towards utilizing low-cost, readily available materials, particularly agricultural waste, for the effective removal of dyes like Acid Violet 12 from aqueous solutions. These materials offer an economical and sustainable alternative to conventional adsorbents like commercially available activated carbon researchgate.net.

One notable example is the use of activated carbon prepared from pomegranate peels. Studies have demonstrated that this material can be effectively employed for the removal of Acid Violet 12. The adsorption capacity of pomegranate peel activated carbon is dependent on various factors, including the initial dye concentration and pH of the solution. Research indicates that lower pH values enhance the adsorption capacity for anionic dyes like Acid Violet 12 asianpubs.org.

Detailed investigations have shown that the amount of Acid Violet 12 adsorbed onto pomegranate peel activated carbon increases significantly with a higher initial dye concentration, rising from 48 mg/g to 140 mg/g as the dye concentration was increased from 100 to 500 mg/L asianpubs.org. This is attributed to an increased mass transfer driving force. The equilibrium time for the adsorption process at higher concentrations was found to be approximately 180 minutes asianpubs.org. The performance of this low-cost adsorbent is detailed in the table below. While its effectiveness has been established, studies detailing the regeneration and reusability of pomegranate peel activated carbon for Acid Violet 12 adsorption are not extensively covered in the available literature.

Table 1: Performance of Pomegranate Peel Activated Carbon for Acid Violet 12 Adsorption

Adsorbent Material Initial Dye Concentration (mg/L) Adsorption Capacity (mg/g) Equilibrium Time (min) Optimal pH Condition

Future Research Directions

Development of Novel Materials for Enhanced Degradation and Adsorption

The quest for more efficient and environmentally benign methods to remove Acid Violet 12 free acid from wastewater has led to the exploration of a variety of new materials. These materials are designed to either degrade the dye into less harmful substances or adsorb it from aqueous solutions.

Advanced Oxidation Processes (AOPs): AOPs are a promising set of technologies for the degradation of persistent organic pollutants like Acid Violet 12. These processes generate highly reactive hydroxyl radicals that can break down the complex structure of the dye. The photo-Fenton process, a type of AOP, has shown high efficiency in removing similar dyes like Acid Violet 49. researchgate.net Future research will likely focus on optimizing these processes for Acid Violet 12, including the use of novel catalysts to enhance the generation of hydroxyl radicals under visible light, making the process more energy-efficient.

Nanomaterials: Nanotechnology offers significant potential for the remediation of dye-contaminated water. Materials such as multi-walled carbon nanotubes have demonstrated effectiveness in the decolorization of similar dyes like Acid Violet 17. who.int Researchers are also investigating the use of nanocomposites, such as CoFe2O4–ZnS, for the photocatalytic degradation of acid violet dyes. The development of magnetic nanocomposites offers the additional advantage of easy separation of the adsorbent from the treated water. mdpi.com

Biosorbents: The use of low-cost and readily available biological materials as adsorbents is another key area of research. Materials derived from agricultural waste, such as rice husk ash and coal fly ash, are being explored for their potential to remove acid violet dyes. researchgate.net Future work will likely involve the modification of these biosorbents to improve their adsorption capacity and selectivity for Acid Violet 12.

Material TypeSpecific ExampleTarget DyeKey FindingsReference
Advanced Oxidation ProcessPhoto-FentonAcid Violet 49High degradation efficiency achieved. researchgate.net
NanomaterialMulti-walled Carbon NanotubesAcid Violet 17Effective for dye decolorization. who.int
NanocompositeCoFe2O4–ZnSAcid VioletDemonstrated photocatalytic degradation.
BiosorbentRice Husk Ash-Coal Fly AshAcid Violet 7Potential for dye removal. researchgate.net
Table 1: Examples of Novel Materials for Dye Remediation.

Deeper Mechanistic Understanding at the Molecular Level

A fundamental understanding of the degradation and adsorption processes at the molecular level is crucial for the development of more effective remediation strategies. This involves identifying the intermediate products of degradation and elucidating the precise pathways through which the dye molecule is broken down.

Degradation Pathways: Studies on similar dyes, such as Crystal Violet, have identified N-de-methylation and the cleavage of the conjugated chromophore structure as probable degradation pathways in Fenton and Fenton-like systems. researchgate.net The degradation of Crystal Violet can also be initiated by the attack of hydroxyl radicals on the methyl groups attached to the amine, leading to the formation of formic acid and the loss of color. researchgate.net Future research on Acid Violet 12 will likely employ techniques like HPLC-PDA-ESI-MS and GC-MS to separate and identify the intermediates formed during degradation, providing a clearer picture of its breakdown mechanism. researchgate.net

Computational Studies: Computational chemistry can provide valuable insights into the degradation process. Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the Acid Violet 12 molecule. acs.org This can help in predicting the most likely sites for radical attack and understanding the thermodynamic feasibility of different degradation pathways. By correlating theoretical data with experimental results, a more comprehensive model of the degradation mechanism can be developed. acs.org

Spectroscopic Analysis: Spectroscopic techniques are invaluable for monitoring the degradation process in real-time. UV-Vis spectrophotometry can be used to track the decolorization of the dye solution, while more advanced techniques like mass spectrometry can identify the various degradation products. mdpi.comojp.gov Future studies will likely involve a combination of these techniques to provide a detailed kinetic and mechanistic understanding of Acid Violet 12 degradation.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in environmental science, with the potential to significantly accelerate research and development in the field of dye remediation.

Predictive Modeling: Machine learning algorithms can be trained on existing experimental data to predict the efficiency of different treatment technologies. For example, ML models have been used to predict the catalytic performance for the removal of hazardous nitrophenols and azo dyes. nih.govresearchgate.netresearchgate.net In the context of Acid Violet 12, ML could be used to predict the degradation efficiency of a new adsorbent or catalyst based on its physicochemical properties, thereby reducing the need for extensive and time-consuming laboratory experiments. nih.govrsc.org

Process Optimization: AI can be used to optimize the operational parameters of treatment processes. For instance, response surface methodology (RSM) combined with artificial neural networks (ANN) has been used to model and optimize the removal of Acid Violet 7 dye. researchgate.net This approach can help in identifying the optimal conditions (e.g., pH, temperature, adsorbent dose) for the maximum removal of Acid Violet 12, leading to more efficient and cost-effective treatment.

Development of Novel Materials: AI can also aid in the design and discovery of new materials for dye remediation. By analyzing large datasets of material properties and their adsorption or catalytic performance, machine learning models can identify promising candidates for synthesis and testing. This data-driven approach has the potential to accelerate the development of next-generation adsorbents and catalysts with enhanced performance for Acid Violet 12 removal.

Scale-Up and Economic Viability of Treatment Technologies

While many promising technologies for Acid Violet 12 removal are being developed at the laboratory scale, their successful implementation in real-world applications depends on their scalability and economic viability.

Cost-Benefit Analysis: A thorough cost-benefit analysis is essential to evaluate the economic feasibility of any treatment technology. This analysis should consider not only the initial capital investment but also the operational costs, such as energy consumption, chemical usage, and sludge disposal. For advanced oxidation processes, a major challenge is the high operational cost, which researchers are trying to address by developing more efficient catalysts that can operate under milder conditions. atlantis-press.com

Life Cycle Assessment: A life cycle assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a treatment technology throughout its entire life cycle, from raw material extraction to disposal. This holistic approach helps in identifying potential environmental trade-offs and ensuring that the chosen technology is truly sustainable. Future research should include LCAs of different treatment options for Acid Violet 12 to guide the selection of the most environmentally friendly solution.

Process Integration: Combining different treatment technologies can often lead to more effective and economical solutions. For example, an advanced oxidation process could be used as a pre-treatment step to break down the complex dye molecule, followed by a biological treatment step to mineralize the smaller organic fragments. Investigating such integrated systems will be crucial for developing practical and cost-effective solutions for large-scale treatment of wastewater containing Acid Violet 12.

Interdisciplinary Research on Environmental Impact Mitigation

Addressing the environmental challenges posed by Acid Violet 12 requires a collaborative and interdisciplinary approach, bringing together experts from chemistry, biology, engineering, and environmental policy.

Development of Green Dyes: A long-term strategy for mitigating the environmental impact of dyes is the development of "green" alternatives that are biodegradable and have low toxicity. This requires a close collaboration between chemists and toxicologists to design and synthesize new dye molecules that are both effective in their application and benign to the environment.

Policy and Regulation: Effective environmental regulations are crucial for controlling the discharge of dyes like Acid Violet 12 into the environment. Interdisciplinary research can provide the scientific basis for developing evidence-based policies and discharge limits. This includes developing sensitive and reliable analytical methods for monitoring the presence of the dye in environmental samples and assessing the effectiveness of treatment technologies.

Q & A

Q. What experimental parameters are critical for designing batch adsorption studies to evaluate Acid Violet 12 removal efficiency?

Batch adsorption experiments require optimization of variables such as pH, contact time, adsorbent dosage, initial dye concentration, and temperature. For example:

  • pH : Adjust using 0.1 M HNO₃ or NaOH to study protonation/deprotonation effects on adsorption. The zero-point charge (pHpzc) of the adsorbent should be determined via the pH drift method .
  • Contact time : Conduct kinetic studies at intervals (e.g., 5–240 minutes) to identify equilibrium time. Use pseudo-first/second-order models to analyze rate mechanisms .
  • Adsorbent dosage : Test 0.1–2.0 g/L to assess efficiency and cost-effectiveness.

Q. How are FTIR and SEM used to characterize adsorbent-dye interactions for Acid Violet 12?

  • FTIR : Identifies functional groups (e.g., -OH, -NH₂) on the adsorbent surface before and after dye adsorption. Shifts in peak positions (e.g., C-H stretching at ~2900 cm⁻¹) confirm chemisorption or physisorption .
  • SEM : Reveals surface morphology (e.g., porosity, roughness) of the adsorbent. Post-adsorption SEM images may show reduced porosity due to dye coverage .

Q. What statistical methods ensure data reliability in adsorption studies?

  • Perform triplicate experiments to calculate mean values and standard deviations.
  • Use linear regression (R² ≥ 0.99) for calibration curves (e.g., UV-Vis absorbance vs. concentration) .
  • Apply ANOVA to assess the significance of variable interactions .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔH°, ΔS°) elucidate the adsorption mechanism of Acid Violet 12?

  • Calculate ΔH° (enthalpy) and ΔS° (entropy) using the van’t Hoff equation:
    lnKc=ΔH°R1T+ΔS°R\ln K_c = \frac{-\Delta H°}{R} \cdot \frac{1}{T} + \frac{\Delta S°}{R}

where Kc=qeCeK_c = \frac{q_e}{C_e}. Plot lnKc\ln K_c vs. 1/T1/T to derive slope and intercept. A ΔH° > 40 kJ/mol suggests chemisorption .

  • Positive ΔH° indicates endothermic processes, common in dye adsorption due to ion exchange or surface complexation .

Q. What methodologies resolve contradictions in activation methods for Acid Violet 12 adsorbents?

  • Compare chemical activators (e.g., H₂SO₄, NaOH, CTAB) via efficiency metrics. For example:
  • H₂SO₄ activation : Increases surface area by creating micropores (e.g., 10 N H₂SO₄ improves adsorption by 93% via ion exchange) .
  • CTAB activation : Enhances cationic sites for anionic dye binding. Post-activation with H₂SO₄ further optimizes performance .
    • Validate results with BET surface area analysis and X-ray diffraction (XRD) to correlate activation with structural changes.

Q. How do ionic strength and competing ions in textile effluents impact Acid Violet 12 adsorption?

  • Add NaCl or KNO₃ (0.1–1.0 M) to simulate high-salinity effluents. Measure reduced adsorption efficiency due to:
  • Shielding effect : Competing ions screen electrostatic interactions between dye and adsorbent .
  • Solution pH shifts : High ionic strength alters surface charge and dye solubility .
    • Mitigate interference using adsorbents with high selectivity (e.g., amine-functionalized materials).

Q. How are Langmuir and Freundlich isotherm models applied to Acid Violet 12 adsorption data?

  • Langmuir : Assumes monolayer adsorption. Linearize as Ceqe=1KLqm+Ceqm\frac{C_e}{q_e} = \frac{1}{K_L q_m} + \frac{C_e}{q_m}, where qmq_m is maximum capacity. Suitable for homogeneous surfaces .
  • Freundlich : Empirically models multilayer adsorption. Use lnqe=lnKF+1nlnCe\ln q_e = \ln K_F + \frac{1}{n} \ln C_e. A 1n\frac{1}{n} < 1 indicates favorable adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.